molecular formula C11H7BrN2O2 B1404226 4-(4-Bromophenyl)-3-nitropyridine CAS No. 942598-33-6

4-(4-Bromophenyl)-3-nitropyridine

Cat. No. B1404226
M. Wt: 279.09 g/mol
InChI Key: SRXSLTLWJGIRGA-UHFFFAOYSA-N
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Patent
US07393868B2

Procedure details

4-Chloro-3-nitro-pyridine (6.9 g, 43.5 mmol), 4-bromophenyl boronic acid (8.05 g, 40.1 mmol), potassium carbonate (11.10 g, 80.3 mmol) and tetrakis triphenylphosphine palladium (2.31 g, 2.0 mmol) are taken up in DME (200 ml) and heated under reflux (100° C.) overnight. The mixture is cooled down to room temperature and filtered through Celite® pad, which is washed with EtOAc. The filtrate is concentrated to give a crude brown oil. Purification by flash chromatography (Silica gel-hexane/EtOAc) yields 4-(4-Bromo-phenyl)-3-nitro-pyridine (8.52 g) as a yellow oil (76% yield).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
2.31 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[Br:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>COCCOC>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
8.05 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
11.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
tetrakis triphenylphosphine palladium
Quantity
2.31 g
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite® pad, which
WASH
Type
WASH
Details
is washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Silica gel-hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.52 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.